molecular formula C25H25ClN6O4S B611989 Pilaralisib CAS No. 934526-89-3

Pilaralisib

Cat. No.: B611989
CAS No.: 934526-89-3
M. Wt: 541.0 g/mol
InChI Key: QINPEPAQOBZPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Pilaralisib interacts with class I PI3K, which includes the α, β, γ, and δ isoforms . It inhibits the formation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) in the membrane, a key molecule in the PI3K signaling pathway . This inhibition affects the phosphorylation of AKT, p70S6K, and S6, proteins that play crucial roles in cell growth and survival .

Cellular Effects

This compound has shown to inhibit proliferation in multiple tumor cell lines with diverse genetic alterations affecting the PI3K pathway . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects on cell function are largely due to its inhibition of the PI3K pathway, which is frequently activated in human tumors .

Molecular Mechanism

This compound exerts its effects at the molecular level by selectively inhibiting the activity of PI3K . This inhibition prevents the formation of PIP3, a molecule that plays a key role in the activation of AKT, a protein kinase involved in cell survival and growth . By inhibiting PI3K, this compound disrupts this signaling pathway, leading to decreased cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown significant tumor growth inhibition in multiple human xenograft models in nude mice when administered repeatedly

Metabolic Pathways

This compound is involved in the PI3K/AKT/mTOR signaling pathway, a key metabolic pathway in cells . This pathway regulates several cellular processes, including cell growth, survival, and metabolism . By inhibiting PI3K, this compound impacts this metabolic pathway, potentially affecting metabolic flux or metabolite levels .

Preparation Methods

Pilaralisib is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent modifications to enhance its selectivity and potency. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Pilaralisib undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Reduction reactions involve the gain of electrons or the removal of oxygen atoms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. .

Scientific Research Applications

Pilaralisib has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the PI3K pathway and its role in cellular signaling.

    Biology: Investigated for its effects on cell proliferation, survival, and apoptosis in various cell lines.

    Medicine: Explored in clinical trials for the treatment of cancers such as chronic lymphocytic leukemia, lymphoma, breast cancer, and glioblastoma. .

    Industry: Utilized in the development of new therapeutic agents targeting the PI3K pathway

Comparison with Similar Compounds

Pilaralisib is part of a class of compounds known as PI3K inhibitors. Similar compounds include:

This compound is unique in its ability to inhibit multiple isoforms of PI3K (alpha, beta, gamma, and delta), making it a versatile and potent inhibitor with broad therapeutic potential .

Properties

IUPAC Name

2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINPEPAQOBZPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025731
Record name 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pilaralisib is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K). Activation of PI3K is a frequent event in human tumors, promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of PI3K has been shown to inhibit growth and induce apoptosis (programmed cell death) in tumor cells.
Record name Pilaralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

934526-89-3
Record name Pilaralisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934526-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pilaralisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934526893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pilaralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 934526-89-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PILARALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ES45KTMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.